molecular formula C18H13ClO4 B11256332 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl acetate

3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl acetate

Cat. No.: B11256332
M. Wt: 328.7 g/mol
InChI Key: NJTOFBHXTIBYPZ-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl acetate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a 4-chlorophenyl group, a 4-methyl group, and an acetate ester linked to the chromen-2-one core. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl acetate typically involves the condensation of 4-chlorobenzaldehyde with 4-methylcoumarin in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters ensures consistency and reproducibility in the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl acetate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities. The molecular pathways involved include the inhibition of key signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl acetate is unique due to its specific structural features, such as the presence of both a 4-chlorophenyl group and an acetate ester. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C18H13ClO4

Molecular Weight

328.7 g/mol

IUPAC Name

[3-(4-chlorophenyl)-4-methyl-2-oxochromen-6-yl] acetate

InChI

InChI=1S/C18H13ClO4/c1-10-15-9-14(22-11(2)20)7-8-16(15)23-18(21)17(10)12-3-5-13(19)6-4-12/h3-9H,1-2H3

InChI Key

NJTOFBHXTIBYPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C)C3=CC=C(C=C3)Cl

Origin of Product

United States

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